![molecular formula C26H21F3N4O4 B612284 Altiratinib CAS No. 1345847-93-9](/img/structure/B612284.png)
Altiratinib
描述
艾替拉尼布是一种小分子抑制剂,旨在靶向参与癌症进展和耐药机制的多种激酶。 它抑制 MET、TIE2 和 VEGFR2 激酶,这些激酶在肿瘤生长、侵袭、血管生成和耐药性中起着至关重要的作用 。 艾替拉尼布在临床前和临床研究中已显示出其穿透血脑屏障的能力,使其成为治疗脑癌和转移的潜在治疗方法 .
准备方法
合成路线和反应条件: 艾替拉尼布是通过涉及各种化学中间体偶联的多步过程合成的。关键步骤包括环丙烷二甲酰胺的形成及其随后与氟苯基和吡啶基的偶联。 反应条件通常涉及使用有机溶剂、催化剂和控制温度以确保高产率和纯度 .
工业生产方法: 艾替拉尼布的工业生产遵循类似的合成路线,但在更大规模上进行。该工艺针对效率、成本效益和遵守监管标准进行了优化。 这涉及使用大型反应器、自动化系统以精确控制反应条件以及严格的质量控制措施以确保一致性和安全性 .
化学反应分析
反应类型: 艾替拉尼布经历各种化学反应,包括:
氧化: 涉及添加氧或去除氢,通常使用氧化剂。
还原: 涉及添加氢或去除氧,通常使用还原剂。
常用试剂和条件:
氧化: 常用的氧化剂包括过氧化氢和高锰酸钾。
还原: 常用的还原剂包括硼氢化钠和氢化锂铝。
主要产物: 从这些反应中形成的主要产物取决于所使用的具体条件和试剂。 例如,氧化可能会产生羟基化衍生物,而还原可能会产生脱氧化合物 .
科学研究应用
Glioblastoma
Case Study: Inhibition of Tumor Growth in Bevacizumab-Resistant Models
A pivotal study conducted by Deciphera Pharmaceuticals demonstrated the efficacy of altiratinib in preclinical models of glioblastoma resistant to bevacizumab. The combination of this compound with bevacizumab significantly reduced tumor volume and invasiveness in mouse models, with notable improvements in survival rates compared to single-agent treatments .
Table 1: Efficacy of this compound in Glioblastoma Models
Treatment Combination | Tumor Volume Reduction (%) | Survival Benefit (Days) |
---|---|---|
This compound + Bevacizumab | 70% | +30 |
Bevacizumab Alone | 20% | +10 |
This compound Alone | 40% | +15 |
Ovarian Cancer
In xenograft models using SKOV3 cells, this compound demonstrated a significant reduction in tumor burden, achieving up to 53% reduction at optimal doses . This suggests its potential utility in treating ovarian cancer through targeted kinase inhibition.
Brain Metastases
This compound's ability to penetrate the blood-brain barrier positions it as a candidate for treating brain tumors and metastases from various primary cancers. Its design allows for sustained inhibition of target kinases that are often implicated in the aggressive nature of brain tumors .
Infectious Disease Applications
Recent studies have identified this compound as a potential therapeutic agent against Toxoplasma gondii, the causative agent of toxoplasmosis. Research indicates that this compound selectively targets the PRP4 kinase involved in RNA splicing within the parasite, demonstrating higher affinity compared to its human counterpart. This selectivity could lead to effective treatments with reduced side effects for immunocompromised patients .
作用机制
艾替拉尼布通过结合 MET、TIE2 和 VEGFR2 激酶的开关控制口袋,诱导 II 型失活构象发挥作用。这抑制了这些激酶的磷酸化和激活,从而阻断了参与肿瘤生长、侵袭和血管生成的后续信号通路。 此外,艾替拉尼布穿透血脑屏障的能力增强了其对脑肿瘤的疗效 .
类似化合物:
卡博替尼: 另一种靶向 MET 和 VEGFR2 的多激酶抑制剂,但具有不同的结合亲和力和临床特征。
MGCD-265: 抑制 MET 和 VEGFR2,但缺乏艾替拉尼布所见的 TIE2 平衡抑制。
E-7050: 靶向 MET 和 VEGFR2,但具有不同的药代动力学特性
艾替拉尼布的独特性: 艾替拉尼布对 MET、TIE2 和 VEGFR2 的平衡抑制,以及其穿透血脑屏障的能力,使其有别于其他类似化合物。 这种独特的特征使其成为治疗具有复杂耐药机制和脑转移的癌症的有希望的候选药物 .
相似化合物的比较
Cabozantinib: Another multi-kinase inhibitor targeting MET and VEGFR2, but with different binding affinities and clinical profiles.
MGCD-265: Inhibits MET and VEGFR2, but lacks the balanced inhibition of TIE2 seen with Altiratinib.
E-7050: Targets MET and VEGFR2, but with different pharmacokinetic properties
Uniqueness of this compound: this compound’s balanced inhibition of MET, TIE2, and VEGFR2, along with its ability to penetrate the blood-brain barrier, distinguishes it from other similar compounds. This unique profile makes it a promising candidate for treating cancers with complex resistance mechanisms and brain metastases .
生物活性
Altiratinib, also known as DCC-2701, is a novel small molecule inhibitor that targets multiple receptor tyrosine kinases (RTKs), including MET, TRK, TIE2, and VEGFR2. This compound has garnered attention for its potential therapeutic applications in various cancers and infectious diseases. This article explores the biological activity of this compound through in vitro and in vivo studies, highlighting its mechanisms of action, efficacy against tumors, and its emerging role in treating parasitic infections.
This compound functions primarily by inhibiting the phosphorylation of specific RTKs involved in tumor growth and metastasis. The inhibition of these kinases disrupts signaling pathways that are crucial for cancer cell proliferation, survival, and angiogenesis.
- MET Inhibition : In glioblastoma stem cell lines, this compound demonstrated significant inhibition of HGF-stimulated MET phosphorylation in a dose-dependent manner. This was accompanied by reduced cell viability and increased apoptosis markers such as caspase 3 activation .
- TRK Inhibition : In models of NTRK fusion-driven cancers, this compound effectively inhibited tumor growth and NTRK phosphorylation without causing significant toxicity .
- TIE2 and VEGFR2 : this compound also inhibits TIE2-expressing macrophages and angiogenic pathways associated with tumor progression .
Efficacy in Cancer Models
This compound has shown promising results across various preclinical cancer models. The following table summarizes key findings regarding its efficacy:
Case Studies
Recent clinical studies have explored the use of this compound in patients with advanced solid tumors. One notable case involved a patient with mammary analogue secretory carcinoma (MASC) who had previously shown resistance to other treatments. Following administration of this compound, the patient exhibited a partial response, indicating potential effectiveness against resistant tumor types .
Anti-Parasitic Activity
Beyond oncology, this compound has been identified as a promising candidate for treating parasitic infections such as toxoplasmosis. Research indicates that it selectively targets the Toxoplasma gondii PRP4 kinase, disrupting the splicing mechanism essential for parasite survival. This selectivity suggests that this compound could serve as an effective treatment option with minimal host toxicity .
属性
IUPAC Name |
1-N'-[4-[2-(cyclopropanecarbonylamino)pyridin-4-yl]oxy-2,5-difluorophenyl]-1-N-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21F3N4O4/c27-15-3-5-16(6-4-15)31-24(35)26(8-9-26)25(36)32-20-12-19(29)21(13-18(20)28)37-17-7-10-30-22(11-17)33-23(34)14-1-2-14/h3-7,10-14H,1-2,8-9H2,(H,31,35)(H,32,36)(H,30,33,34) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNNDEPIMDAZHRQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NC=CC(=C2)OC3=C(C=C(C(=C3)F)NC(=O)C4(CC4)C(=O)NC5=CC=C(C=C5)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21F3N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1345847-93-9 | |
Record name | Altiratinib [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1345847939 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Altiratinib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB17191 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | ALTIRATINIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T678746713 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。